Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions . Another study reported the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate starting from simple commercially available materials .Scientific Research Applications
Comprehensive Analysis of “Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate”
“Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate” is a chemical compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Angiotensin II Receptor Antagonists: This compound is utilized in the synthesis of angiotensin II receptor antagonists . These antagonists are important for their role in treating hypertension and heart failure by blocking the action of angiotensin II, a potent vasoconstrictor.
Mechanism of Action
Target of Action
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compoundBromomethyl compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions such as the suzuki–miyaura coupling .
Mode of Action
Bromomethyl compounds are generally known to participate in nucleophilic substitution reactions . In such reactions, the bromomethyl group acts as an electrophile, reacting with a nucleophile to form a new bond.
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate are likely to be influenced by a variety of environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions under which the compound is stored and handled .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMSYLQMJWLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207176-24-6 | |
Record name | tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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